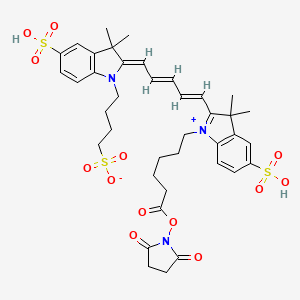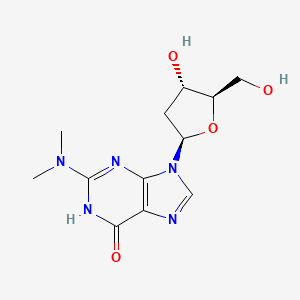
2-Bromo-4,6-dimethylbenzaldehyde
Overview
Description
2-Bromo-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes. This compound is widely used in scientific research due to its unique properties.
Scientific Research Applications
1. Advancements in Synthetic Applications
2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-Bromo-4,6-dimethylbenzaldehyde, have been crucial in synthesizing a wide range of compounds with potential biological, medicinal, and material applications. Significant advancements have been made in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017).
2. Kinetic and Thermodynamic Investigations
The kinetics and synthesis of synthetic chromene derivatives, which include compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, synthesized from 5-bromo-2-hydroxybenzaldehyde, are of interest for their use in drugs, including anticancer drugs. Studies have focused on understanding the reaction mechanisms and thermodynamic properties of these compounds (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
3. Synthesis of Chiral Compounds
Compounds like 5-bromo-2-dimethylaminobenzaldehyde, prepared from similar precursors, have been used to synthesize chiral amino alcohol ligands. These are evaluated for their potential as chiral solvating agents for specific acids (Li Yuan-yuan, 2011).
4. Material Science Applications
The structural and electronic properties of derivatives like 2,3-Dimethoxybenzaldehyde have been studied for their potential in material science, particularly in nonlinear optical responses. Bromine substitution in these compounds influences their linear and nonlinear optical properties (Aguiar et al., 2022).
5. Catalytic Applications
Derivatives of bromobenzaldehydes have been used in palladium-catalyzed synthesis processes. For instance, they are involved in Heck coupling reactions, which are crucial in organic synthesis and have implications in pharmaceuticals and material science (Rosner, Le Bars, Pfaltz, & Blackmond, 2001).
properties
IUPAC Name |
2-bromo-4,6-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDJXCBZNUAEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731011 | |
| Record name | 2-Bromo-4,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dimethylbenzaldehyde | |
CAS RN |
88174-53-2 | |
| Record name | 2-Bromo-4,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)

![4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3292797.png)
![3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3292803.png)




![4-{[5-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B3292826.png)

